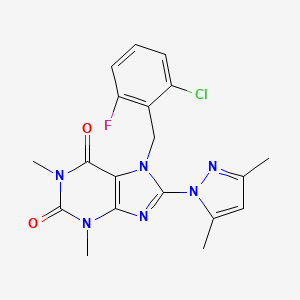

7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O2/c1-10-8-11(2)27(23-10)18-22-16-15(17(28)25(4)19(29)24(16)3)26(18)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHGFMBUKSALDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as the target compound) is a purine derivative that has garnered interest for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antifungal and antibacterial activities.

- Molecular Formula : C19H18ClFN6O2

- Molecular Weight : 416.84 g/mol

- Purity : Typically around 95% .

Antifungal Activity

Research has indicated that compounds similar to the target compound exhibit significant antifungal properties. For instance, derivatives containing the pyrazole moiety have been tested against various fungal pathogens. A study highlighted that certain derivatives showed promising fungicidal activity against Corynespora cassiicola, with some compounds achieving over 80% efficacy at a concentration of 500 μg/mL .

Table 1: Antifungal Activity of Related Compounds

| Compound | Target Pathogen | Concentration (μg/mL) | Efficacy (%) |

|---|---|---|---|

| Compound 7b | Corynespora cassiicola | 500 | >80 |

| Compound 7c | Corynespora cassiicola | 500 | >80 |

| Iprodione | Control | - | 53.52 |

| Validamycin | Control | - | 78.20 |

The structure-activity relationship (SAR) studies indicated that substituents on the benzyl ring significantly influenced antifungal efficacy, with phenyl groups generally exhibiting higher activity compared to cyclopropyl groups .

Antibacterial Activity

In addition to antifungal properties, the compound's structural analogs have been evaluated for antibacterial activity. A comprehensive study assessed various derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds with a similar structure demonstrated significant inhibition against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 26 | Staphylococcus aureus | 2 |

| Norfloxacin | Control | 2 |

| Chloromycin | Control | 7 |

These findings suggest that modifications in the pyrazole and purine structures can enhance antibacterial properties, making them potential candidates for further development in antimicrobial therapies.

Case Studies

A specific case study focused on the synthesis and biological evaluation of several derivatives of pyrazole and purine compounds. The study revealed that certain modifications led to enhanced biological activity against both fungal and bacterial strains. The research employed molecular modeling techniques to predict interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 7-(2-Chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Molecular Formula : C₁₈H₁₆ClFN₆O₂

- Molecular Weight : 402.814 g/mol

- CAS Registry Number : 1019100-14-1

- Purity : ≥98% (as per commercial specifications) .

Structural Features :

The compound is a purine-2,6-dione derivative with three key modifications:

A 2-chloro-6-fluorobenzyl group at position 2.

A 3,5-dimethyl-1H-pyrazol-1-yl group at position 3.

Methyl substituents at positions 1 and 3 of the purine core.

Structural Analogues in the Purine-2,6-dione Family

Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Analog Studies

Position 8 Substitution Dictates Activity :

- In analogs 3j and 3m , replacing the methyl group at position 8 of caffeine with pyridin-2-yloxy groups abolished central nervous system (CNS) stimulatory effects while retaining analgesic properties .

- The target compound’s 3,5-dimethylpyrazole group at position 8 introduces a nitrogen-rich heterocycle, which may enhance metabolic stability or receptor binding compared to pyridine-based substituents.

In contrast, analogs like 3j and 3m retain a simple methyl group at position 7, which may limit their binding affinity to non-CNS targets .

Therapeutic Implications :

- The structural divergence at position 8 suggests that the target compound could avoid CNS-related side effects (e.g., insomnia, tachycardia) associated with caffeine analogs while retaining or enhancing analgesic efficacy.

- However, explicit biological data for the target compound are absent in the provided evidence, necessitating further pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.